2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
Description
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide (CAS: N/A; Chemical formula: C₁₅H₁₉N₃O₂) is a cyanoacetamide derivative featuring a 2,6-dimethylmorpholin-4-yl substituent on the para-position of the phenyl ring . The morpholine ring introduces both hydrogen-bonding capabilities (via the oxygen and nitrogen atoms) and steric bulk due to the two methyl groups.
Properties
IUPAC Name |
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-9-18(10-12(2)20-11)14-5-3-13(4-6-14)17-15(19)7-8-16/h3-6,11-12H,7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKXLBZDIMTDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in compounds with new functional groups replacing the original substituents.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Precursor for Synthesis : 2-Cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide serves as a precursor for synthesizing various heterocyclic compounds. It is utilized in organic synthesis as a reactant to create derivatives that exhibit diverse chemical properties.
2. Biology
- Biological Activity : Derivatives of this compound have shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays. Research indicates that modifications to the compound can enhance its biological activity, making it a candidate for further exploration in pharmacology.
3. Medicine
- Pharmacological Potential : The compound has been investigated for its potential as a pharmacological agent. Studies have explored its efficacy in developing new drugs targeting specific biological pathways. Its structural characteristics allow it to interact with various molecular targets, potentially leading to therapeutic applications.
4. Industry
- Specialty Chemicals Production : In industrial settings, 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is utilized in producing specialty chemicals and materials with unique properties. Its versatility makes it valuable for various applications in chemical manufacturing.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
Case Study: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of related compounds established that structural modifications significantly enhance potency against gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests revealed that derivatives of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide exhibit selective cytotoxicity towards various cancer cell lines. Compounds with similar frameworks demonstrated IC50 values indicating promising anticancer properties, suggesting avenues for further drug development .
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide with structurally related cyanoacetamide derivatives, emphasizing substituent effects on physicochemical and functional properties:
Key Structural and Functional Insights:
Hydrogen Bonding and Solubility: The morpholine ring in the target compound enables hydrogen bonding with solvents or biological targets, a feature absent in cyclohexyl (3c) or benzyl (3d) analogs. This may improve aqueous solubility compared to non-polar substituents . Methoxy groups in 3h enhance polarity but may reduce metabolic stability due to susceptibility to oxidative demethylation .
Acetyl-substituted oxomorpholinyl derivatives (as in ) exhibit increased electronic complexity, which could modulate reactivity in nucleophilic environments .
Bioactivity Implications :
- Thiazole-containing analogs (e.g., ) demonstrate the importance of heterocyclic cores in targeting enzymes or receptors, suggesting that the morpholine ring in the target compound could similarly influence bioactivity .
- Nitro-substituted derivatives (e.g., 3g in ) may act as prodrugs, with the nitro group undergoing reductive activation in vivo .
Synthetic Considerations: The synthesis of the target compound likely follows protocols similar to (e.g., ethanol/piperidine-mediated condensation), though the morpholine substituent may require specialized protection/deprotection steps . Yields for morpholine-containing analogs (e.g., 58% in ) suggest moderate efficiency compared to simpler derivatives like 3c–3l .
Biological Activity
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H19N3O2. Its unique structure, incorporating a cyano group, a morpholine ring, and a phenylacetamide moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- IUPAC Name : 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
- Molecular Formula : C15H19N3O2
- CAS Number : 329700-29-0
The biological activity of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is primarily attributed to its interaction with specific molecular targets. The cyano group is known to enhance lipophilicity and improve binding affinity to proteins and enzymes. The morpholine ring facilitates conformational flexibility, allowing the compound to engage with various biological targets effectively.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition :
- Antiviral Properties :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Case Study: Antiviral Screening
In a recent study aimed at developing broad-spectrum antiviral agents, derivatives of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide were screened against dengue virus. The results indicated significant inhibition of viral replication in vitro when tested on human primary monocyte-derived dendritic cells (MDDCs) . This finding supports the therapeutic potential of this compound class in treating viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
